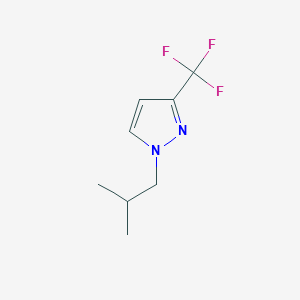

1-Isobutyl-3-trifluoromethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C8H11F3N2 and a molecular weight of 192.18 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole and its derivatives can be achieved through various strategies. One such strategy involves the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types . Another method involves the alkylation of 3-(Trifluoromethyl)pyrazoles with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis

The InChI code for 1-Isobutyl-3-trifluoromethyl-1H-pyrazole is 1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3 . This indicates the presence of a pyrazole ring with a trifluoromethyl group and an isobutyl group attached to it.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole include a molecular weight of 192.18 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Pyrazoles serve as versatile scaffolds in organic synthesis and medicinal chemistry. Researchers often use them as starting materials for creating more complex heterocyclic systems with pharmaceutical applications. The trifluoromethyl group in 1-Isobutyl-3-trifluoromethyl-1H-pyrazole can enhance its bioactivity and metabolic stability. Scientists explore its potential as a lead compound for developing new drugs, especially in areas like anti-inflammatory, antiviral, or anticancer agents .

Antifungal Activity

Studies have investigated the antifungal properties of pyrazole derivatives. While specific data on 1-Isobutyl-3-trifluoromethyl-1H-pyrazole is limited, related compounds have shown inhibitory effects against pathogenic fungi. Researchers assess their potential as antifungal agents, particularly against species like Fusarium oxysporum, Gibberella zeae, and Cytospora mandshurica .

Tautomerism and Reactivity

Pyrazoles exhibit tautomeric behavior, which influences their reactivity. Understanding the tautomeric and conformational preferences of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole is crucial. Researchers employ theoretical and experimental methods to explore its structure and reactivity. This knowledge aids in designing synthetic methods and predicting biological activities .

Heterocyclic Synthesis

3-(5)-Aminopyrazoles serve as precursors for synthesizing condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. Investigating the chemistry and structure of these aminopyrazoles contributes to the development of efficient synthetic routes for constructing diverse heterocycles .

Solvent Effects

Researchers have studied the role of solvents in stabilizing tautomeric forms of pyrazoles. For instance, investigations into 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones shed light on solvent-dependent tautomeric stabilization .

Electropositivity and Biological Activity

The electropositivity of pyrazole derivatives can impact their biological activity. Researchers have observed that electropositive features enhance antifungal effects. This insight informs the design of novel compounds with improved bioactivity .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBYYTWVFAAHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-3-trifluoromethyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)